N-(2-benzamido-1,3-benzothiazol-6-yl)benzamide
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Overview
Description
N-(2-benzamido-1,3-benzothiazol-6-yl)benzamide is a complex organic compound that belongs to the benzothiazole family. This compound is characterized by the presence of a benzamide group attached to the benzothiazole ring system. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-benzamido-1,3-benzothiazol-6-yl)benzamide typically involves the condensation of 2-aminobenzenethiol with benzoyl chloride, followed by cyclization to form the benzothiazole ring. The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or dimethylformamide. The reaction is usually carried out under reflux conditions to ensure complete cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(2-benzamido-1,3-benzothiazol-6-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzamide group can undergo nucleophilic substitution reactions with reagents like amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or alcohols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-(2-benzamido-1,3-benzothiazol-6-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its potential use as an anticancer agent due to its ability to inhibit certain enzymes.
Mechanism of Action
The mechanism of action of N-(2-benzamido-1,3-benzothiazol-6-yl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects. In cancer research, it may inhibit enzymes involved in cell proliferation, thereby exerting anticancer effects. The exact molecular pathways and targets can vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
- N-(6-Chloro-1,3-benzothiazol-2-yl)acetamide
- N-(2-thioxo-2,3-dihydro-1,3-benzothiazol-6-yl)benzamide
- N-benzimidazol-2yl benzamide analogues
Uniqueness
N-(2-benzamido-1,3-benzothiazol-6-yl)benzamide is unique due to its specific structure, which combines the benzamide and benzothiazole moieties. This unique structure imparts distinct biological activities and chemical reactivity, making it a valuable compound in various fields of research .
Biological Activity
N-(2-benzamido-1,3-benzothiazol-6-yl)benzamide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique structural features that combine a benzothiazole core with a benzamide moiety. The molecular formula indicates the presence of multiple functional groups that contribute to its biological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Anti-inflammatory Activity : Compounds within the benzothiazole class have been shown to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α. This inhibition can reduce inflammation in various models, making them potential candidates for treating inflammatory diseases .
- Anticancer Properties : Research indicates that derivatives of benzothiazole can inhibit cancer cell proliferation. For instance, certain compounds have demonstrated significant cytotoxic effects against various cancer cell lines (e.g., A431, A549) and promote apoptosis through specific pathways .
- Antidiabetic Effects : Some studies suggest that this compound may exhibit anti-diabetic properties by inhibiting enzymes such as alpha-amylase, which plays a crucial role in carbohydrate metabolism .
Biological Activity Data
The following table summarizes key biological activities associated with this compound and related compounds:
Case Studies
- Anti-inflammatory Research : A study evaluated various benzothiazole derivatives for their anti-inflammatory properties. Among them, this compound exhibited significant inhibition of pro-inflammatory markers in vitro, suggesting its potential as a therapeutic agent for inflammatory diseases .
- Anticancer Evaluation : Another investigation focused on the synthesis and biological evaluation of novel benzothiazole derivatives. The lead compound showed promising results in inhibiting the proliferation of cancer cells and inducing apoptosis. The study highlighted the significance of structural modifications to enhance anticancer activity .
- Diabetes Management : In vitro assays demonstrated that certain derivatives of benzothiazole could effectively inhibit alpha-amylase activity. This suggests a potential role for this compound in managing diabetes through carbohydrate metabolism modulation .
Properties
IUPAC Name |
N-(2-benzamido-1,3-benzothiazol-6-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O2S/c25-19(14-7-3-1-4-8-14)22-16-11-12-17-18(13-16)27-21(23-17)24-20(26)15-9-5-2-6-10-15/h1-13H,(H,22,25)(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHDISGXLIKBJQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=C(S3)NC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.